Exact mass and molecular weight of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate
Exact mass and molecular weight of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate
Analytical and Synthetic Characterization of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate: Exact Mass, Molecular Weight, and Orthogonal Deprotection Workflows
Executive Summary
In contemporary medicinal chemistry and drug development, the piperazine ring is a privileged scaffold, frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of small-molecule therapeutics. However, the symmetrical nature of piperazine presents a synthetic challenge when asymmetric, regioselective functionalization is required. 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate (CAS: 253175-75-6) resolves this by employing an orthogonal protecting group strategy. This whitepaper provides an in-depth technical analysis of its mass metrics, the mechanistic causality behind its synthetic utility, and a self-validating protocol for High-Resolution Mass Spectrometry (HRMS) characterization.
Physicochemical Properties & Mass Metrics
A fundamental requirement for rigorous synthetic validation is the precise differentiation between average molecular weight and exact monoisotopic mass. Molecular weight dictates the macroscopic stoichiometry required for reaction setup (based on the abundance-weighted average of all isotopes), whereas exact mass is the critical parameter for HRMS validation (based strictly on the most abundant isotopes: ^12C, ^1H, ^14N, ^16O). This allows researchers to distinguish the target compound from isobaric impurities based on nuclear mass defects.
Table 1: Mass and Structural Metrics
| Property | Value | Application Context |
| Chemical Formula | C14H26N2O4[1] | Elemental composition |
| Molecular Weight | 286.37 g/mol [1] | Stoichiometric calculations (weighing reagents) |
| Exact Mass (Monoisotopic) | 286.1893 Da | HRMS verification (Orbitrap/TOF) |
| [M+H]+ Adduct (Expected) | 287.1966 m/z | Positive ion mode ESI-MS |
| [M+Na]+ Adduct (Expected) | 309.1785 m/z | Sodium adduct identification |
| CAS Registry Number | 253175-75-6[1] | Database and supplier indexing |
The Logic of Orthogonal Protection
Expertise & Experience: Mechanistic Causality
The strategic value of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate lies in its dual carbamate system. While both nitrogen atoms are protected as carbamates, the steric and electronic environments of the esterifying groups (tert-butyl vs. isobutyl) strictly dictate their reactivity.
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The Boc Group (1-tert-butyl carboxylate): This group is highly acid-labile. Its cleavage is thermodynamically driven by the formation of a highly stable tertiary carbocation (tert-butyl cation), which subsequently eliminates a proton to form isobutylene gas, alongside the release of carbon dioxide. This reaction proceeds rapidly in moderate acids like Trifluoroacetic Acid (TFA) or HCl in dioxane.
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The Isobutyl Carbamate: Unlike the Boc group, the isobutyl moiety cannot form a stable tertiary carbocation upon protonation. Consequently, it is entirely stable to the standard mild acidic conditions used for Boc deprotection. Cleavage of the isobutyl carbamate requires either harsh acidic conditions (e.g., concentrated HBr), strong bases, or specialized reductive conditions.
This differential stability allows chemists to unmask one nitrogen atom selectively, functionalize it (via reductive amination, acylation, or SNAr), and subsequently manipulate the remaining protected nitrogen, establishing a highly controlled, step-wise synthetic pipeline.
Fig 1: Orthogonal deprotection workflow exploiting the acid lability of the Boc group.
Experimental Protocol: Self-Validating LC-HRMS System
Trustworthiness: Protocol Standards
To ensure unambiguous structural confirmation during drug development, the following LC-HRMS protocol establishes a self-validating loop. It utilizes a lock-mass calibration to guarantee high mass accuracy (mass error < 5 ppm) and relies on predictable fragmentation pathways to confirm the connectivity of the carbamate groups.
Step-by-Step LC-HRMS Methodology:
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Sample Preparation: Dissolve 1 mg of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (final concentration 10 µg/mL).
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Chromatographic Separation:
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Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes. The lipophilic nature of the dual-protected piperazine ensures it will elute in the later hydrophobic window (typically 3.5–4.5 min).
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Mass Spectrometry (ESI+):
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Ionization: Electrospray Ionization in positive mode.
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Capillary Voltage: 3.0 kV.
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Desolvation Temperature: 350°C.
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Lock Mass: Leucine Enkephalin ([M+H]+ = 556.2771 m/z) infused continuously to ensure dynamic mass calibration.
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Data Validation Criteria:
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The primary peak must yield an [M+H]+ ion at 287.1966 m/z ± 5 ppm.
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Subject the precursor ion to Collision-Induced Dissociation (CID) at 15-25 eV. The fragmentation must show the characteristic neutral loss of isobutylene (-56.0626 Da) followed by carbon dioxide (-44.0098 Da), confirming the presence of the Boc group.
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Fig 2: Primary ESI-MS/MS fragmentation pathway of the protonated molecular ion.
Conclusion
The precise characterization of 1-tert-Butyl 4-isobutyl piperazine-1,4-dicarboxylate via exact mass (286.1893 Da) and its strategic implementation in orthogonal deprotection workflows are foundational to modern synthetic chemistry. By strictly adhering to HRMS validation protocols and understanding the thermodynamic drivers of carbamate cleavage, researchers can leverage this scaffold to construct complex, highly targeted pharmacological agents with absolute regiochemical confidence.
References
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ChemScene. "253175-75-6 | 1-(tert-Butyl) 4-isobutyl piperazine-1,4-dicarboxylate | ChemScene". 1
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Sigma-Aldrich. "1-TERT-BUTYL 4-ISOBUTYL PIPERAZINE-1,4-DICARBOXYLATE | 253175-75-6".
